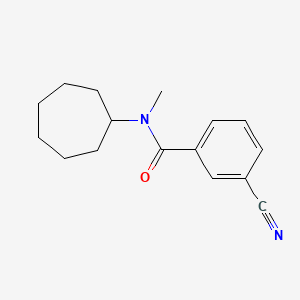

3-cyano-N-cycloheptyl-N-methylbenzamide

Description

3-Cyano-N-cycloheptyl-N-methylbenzamide is a benzamide derivative characterized by a cyano group at the 3-position of the benzene ring, an N-cycloheptyl group, and an N-methyl substituent. Its molecular formula is C₁₆H₁₉N₂O, with a molecular weight of 255.34 g/mol.

Properties

IUPAC Name |

3-cyano-N-cycloheptyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(15-9-4-2-3-5-10-15)16(19)14-8-6-7-13(11-14)12-17/h6-8,11,15H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOEGAAVNWSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCCC1)C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Properties of Analogs

*Estimated based on substituent contributions.

Key Comparisons

Cycloalkyl Substituents

- Cycloheptyl vs. Cyclohexyl/Cyclopentyl (): The cycloheptyl group in the target compound increases lipophilicity (higher logP) compared to cyclohexyl or cyclopentyl analogs. This enhances membrane permeability but may reduce aqueous solubility.

Functional Group Influence

- Cyano Group (3-CN): The electron-withdrawing cyano group in the target compound and derivatives enhances electrophilicity, making these compounds reactive intermediates for further functionalization (e.g., hydrolysis to amides or oxidation to carboxylic acids) . In contrast, flutolanil () uses a trifluoromethyl (CF₃) group for stability and bioavailability in agrochemical applications.

Physicochemical Properties

- logP and Solubility:

Q & A

Q. What are the established synthetic routes for 3-cyano-N-cycloheptyl-N-methylbenzamide, and what coupling agents are typically employed?

The compound can be synthesized via direct condensation of 3-cyanobenzoic acid with N-cycloheptyl-N-methylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., anhydrous dichloromethane, 0–25°C, 12–24 hours) are critical to prevent side reactions like hydrolysis of the cyano group .

Q. What spectroscopic techniques are essential for characterizing 3-cyano-N-cycloheptyl-N-methylbenzamide, and which functional groups are critical to identify?

Q. What in vitro assays are recommended for preliminary assessment of the biological activity of 3-cyano-N-cycloheptyl-N-methylbenzamide?

Initial screens include:

Q. What are the standard protocols for assessing the purity of 3-cyano-N-cycloheptyl-N-methylbenzamide using HPLC?

Use a reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) and UV detection at 254 nm. Retention times and peak symmetry should match reference standards .

Q. What are the key considerations in selecting solvent systems for recrystallization?

Opt for solvents with moderate polarity (e.g., ethyl acetate/hexane mixtures) that dissolve the compound when hot but precipitate it upon cooling. Avoid protic solvents (e.g., water/methanol) to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-cyano-N-cycloheptyl-N-methylbenzamide to improve yield and minimize by-products?

- Solvent optimization : Replace dichloromethane with tetrahydrofuran (THF) to enhance coupling efficiency.

- Catalyst screening : Test HOBt (hydroxybenzotriazole) as an additive to reduce racemization.

- Purification : Use preparative HPLC with a phenyl-hexyl column for challenging separations of stereoisomers .

Q. How can X-ray crystallography determine the molecular conformation, and what challenges arise in crystallizing such compounds?

- Crystallization : Co-crystallize with a coformer (e.g., succinic acid) to stabilize the flexible cycloheptyl group.

- Challenges : The compound’s low melting point and conformational flexibility often result in poor crystal quality. Monoclinic systems (e.g., P21/c) are common, requiring synchrotron radiation for high-resolution data .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity results?

- Re-evaluate docking parameters : Adjust protonation states of ligand/target or include solvation effects.

- Experimental validation : Confirm compound purity via NMR and LC-MS, then retest in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can molecular docking studies predict interactions with enzymatic targets?

Q. How can SAR studies evaluate the impact of modifying the cycloheptyl group on pharmacological profiles?

- Analog synthesis : Replace cycloheptyl with smaller (cyclopentyl) or bulkier (adamantyl) groups.

- Testing : Compare IC50 values in enzyme assays and logP values (via shake-flask method) to correlate hydrophobicity with activity.

- Computational analysis : Perform QSAR modeling using descriptors like molar refractivity and TPSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.